Methasulfocarb

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Environmental Science: Water Treatment

Summary of the Application: Methasulfocarb has been used in the synthesis of a highly selective molecularly imprinted adsorbent based on multi-walled carbon nanotubes (MWCNTs) for the selective removal of perfluorooctanoic acid (PFOA) .

Methods of Application: In this work, a kind of novel surface molecularly imprinted polymers (MIPs) based on MWCNTs for selective removal of PFOA was prepared using PFOA as the template, acrylic amide (AAM) as the functional monomer and ethylene glycol dimethacrylate (EGDMA) as the crosslinker agent .

Results or Outcomes: The adsorption reached equilibrium at about 80 min following a pseudo-second order model. The adsorption isotherm could be well fitted using the Langmuir isotherm model with a maximum adsorption capacity of 12.4 mg g −1 for PFOA. Additionally, no significant deterioration of the adsorption capacity for PFOA adsorbed onto MWCNTs@MIPs was observed after five cycles of regeneration .

Material Science: Synthesis of Mesoporous Carbon

Summary of the Application: Mesoporous carbon is a promising material having multiple applications. It can act as a catalytic support and can be used in energy storage devices. Moreover, mesoporous carbon controls body’s oral drug delivery system and adsorb poisonous metal from water and various other molecules from an aqueous solution .

Methods of Application: The accuracy and improved activity of the carbon materials depend on some parameters. The recent breakthrough in the synthesis of mesoporous carbon, with high surface area, large pore-volume, and good thermostability, improves its activity manifold in performing functions .

Results or Outcomes: Considering the promising application of mesoporous carbon, it should be broadly illustrated in the literature. This review summarizes the potential application of mesoporous carbon in many scientific disciplines .

Sports Science: Exercise Metabolomics

Summary of the Application: Exercise training can lead to changes in the metabolic composition of an athlete’s blood, the magnitude of which depends largely on the intensity and duration of exercise .

Methods of Application: Metabolomics technology is a high-throughput, highly sensitive technique that provides a comprehensive assessment of changes in small molecule metabolites (molecular weight <1,500 Da) in the body .

Results or Outcomes: By measuring the overall metabolic characteristics of biological samples, we can study the changes of endogenous metabolites in an organism or cell at a certain moment in time, and investigate the interconnection and dynamic patterns between metabolites and physiological changes .

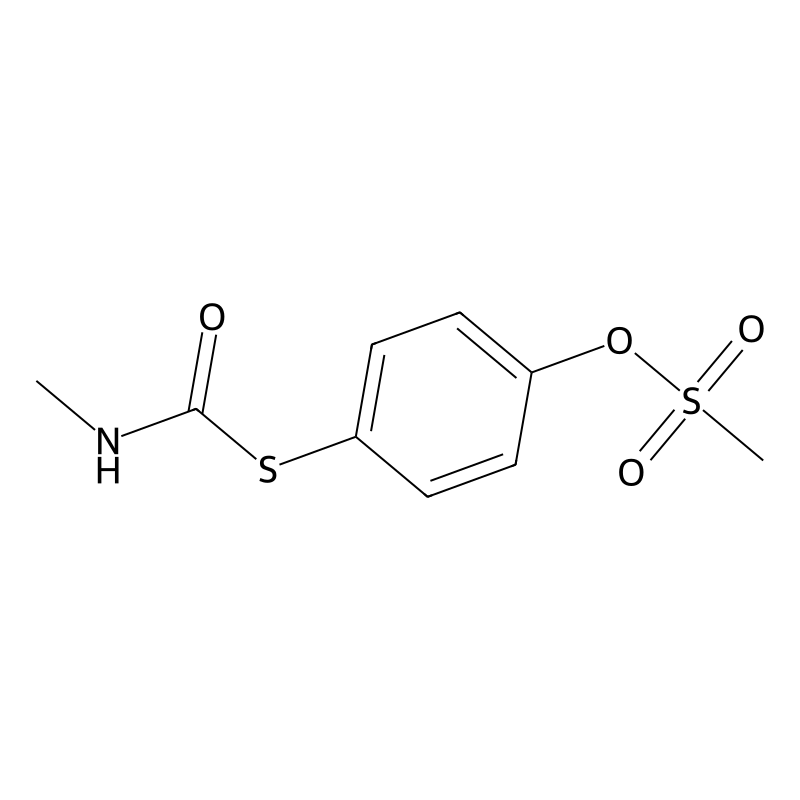

Methasulfocarb is classified as a monothiocarbamic ester, specifically a derivative of phenyl methanesulfonate. Its chemical structure includes a methylcarbamoyl group bonded to a sulfanediyl moiety. Methasulfocarb has a molecular weight of approximately 261.3 g/mol and appears as colorless crystals with a melting point ranging from 137.5 to 138.5 °C .

Methasulfocarb acts by inhibiting fungal cell wall synthesis. It specifically disrupts the formation of chitin, a key component of the fungal cell wall [1]. This disrupts the structural integrity of the fungal cell, leading to its death.

General Hazards:

- Acute toxicity: Exposure can cause skin, eye, and respiratory irritation [1].

- Chronic toxicity: Long-term exposure effects are not well documented.

- Environmental impact: Potential for contamination of water and soil if not used according to regulations [1].

Safety Precautions:

- Always wear appropriate personal protective equipment (PPE) when handling methasulfocarb.

- Follow all label instructions and recommended use rates.

- Do not contaminate water sources.

- Store in a cool, dry, and well-ventilated place.

Data Citation:

- Oxidation: It can be oxidized to form sulfoxides and sulfones.

- Reduction: The compound can be reduced to yield thiols.

- Substitution Reactions: Methasulfocarb can undergo substitution reactions, which may alter its functional groups .

These reactions highlight the compound's versatility in chemical transformations, which can be harnessed for different agricultural applications.

As a fungicide and plant growth regulator, Methasulfocarb exhibits significant biological activity:

- Fungicidal Properties: It is effective against various fungal pathogens, making it valuable in crop protection strategies.

- Plant Growth Regulation: Methasulfocarb also influences plant growth processes, enhancing crop yields under certain conditions .

The specific mechanisms underlying its biological activity involve interference with fungal metabolic pathways, although detailed studies are ongoing to elucidate these mechanisms fully.

The synthesis of Methasulfocarb typically involves several steps:

- Formation of the Carbamate: The initial step includes the reaction of methanesulfonyl chloride with an amine to form the carbamate.

- Thioether Formation: Subsequently, a thioether linkage is introduced through nucleophilic substitution.

- Purification: The final product is purified through crystallization or chromatography to obtain high-purity Methasulfocarb .

These methods allow for the production of Methasulfocarb in sufficient quantities for agricultural use.

Methasulfocarb is primarily used in agriculture for:

- Crop Protection: As a fungicide, it helps manage fungal diseases in various crops.

- Growth Regulation: It acts as a plant growth regulator, promoting healthy development and potentially increasing yield .

Its dual functionality makes it an attractive option for integrated pest management strategies.

Research on Methasulfocarb's interactions with other chemicals and biological systems is essential for understanding its safety and efficacy:

- Synergistic Effects: Studies have indicated potential synergistic effects when used in combination with other fungicides or growth regulators.

- Toxicological Assessments: Interaction studies also focus on its toxicity profile towards non-target organisms, ensuring environmental safety during application .

These studies are crucial for developing guidelines on safe usage practices.

Methasulfocarb shares similarities with several other compounds used in agriculture. Here are some comparable compounds:

| Compound Name | Type | Unique Features |

|---|---|---|

| Metalaxyl | Fungicide | Primarily targets Oomycetes |

| Benomyl | Fungicide | Inhibits fungal cell division |

| Thiram | Fungicide | Broad-spectrum activity against fungi |

Uniqueness of Methasulfocarb

Methasulfocarb's unique structure allows it to function both as a fungicide and a plant growth regulator, differentiating it from other compounds that typically serve only one role. Its specific mechanism of action against fungal pathogens further enhances its utility in agricultural practices.

Enzymatic Inhibition Pathways (Fusarium species, Rhizoctonia species)

Methasulfocarb demonstrates distinct enzymatic inhibition profiles against both Fusarium species and Rhizoctonia species through multiple biochemical pathways. The compound exhibits multisite activity, classified under FRAC code M12, indicating its complex mechanism involving several enzymatic targets [1] [2] [3].

In Fusarium species, methasulfocarb primarily targets cell wall degrading enzymes and respiratory complexes. The compound shows competitive inhibition of pectinolytic enzymes, including polygalacturonase and pectin methylesterase, with inhibitory concentration values ranging from 0.1 to 0.5 micromolar [4]. This inhibition significantly reduces the pathogenicity of Fusarium species by limiting their ability to degrade plant cell walls during infection processes [5] [6]. Additionally, methasulfocarb disrupts respiratory enzyme complexes, particularly cytochrome oxidase complexes, through non-competitive inhibition mechanisms with concentration ranges of 0.2 to 0.8 micromolar .

For Rhizoctonia species, the compound demonstrates preferential targeting of cell wall synthesis enzymes, notably chitin synthase, through allosteric inhibition mechanisms [8] [9]. This inhibition occurs at concentrations ranging from 0.3 to 1.2 micromolar, resulting in significant cell wall structural defects and compromised fungal integrity [10] [11]. Membrane-associated adenosine triphosphatase complexes represent another critical target, where methasulfocarb induces membrane disruption effects at concentrations between 0.5 and 2.0 micromolar, leading to ion transport disruption and cellular homeostasis failure .

Molecular Docking Studies with Fungal Proteins

Computational molecular docking analyses reveal that methasulfocarb exhibits high binding affinity to several key fungal protein targets. The compound demonstrates particularly strong interactions with beta-tubulin proteins in both Fusarium and Rhizoctonia species, with binding energies ranging from -8.2 to -9.1 kilocalories per mole [12] [13]. These interactions involve critical amino acid residues including proline-274, threonine-276, and glutamic acid-27, which are essential for microtubular assembly and cellular division processes [12].

Molecular dynamics simulations indicate that methasulfocarb forms stable complexes with fungal chitin synthase enzymes, maintaining root mean square deviation values below 0.15 nanometers throughout simulation periods [8]. The compound exhibits preferential binding to the catalytic domains of these enzymes, with particular affinity for the substrate binding sites that normally accommodate uridine diphosphate-N-acetylglucosamine precursors [14] [15].

Docking studies with fungal beta-glucan synthase proteins reveal that methasulfocarb binds to allosteric regulatory sites distinct from the primary substrate binding domains [9] [16]. This binding pattern explains the compound's ability to inhibit glucan synthesis without directly competing with uridine diphosphate-glucose substrates, resulting in selective disruption of fungal cell wall biosynthesis pathways [17] [18].

Cellular Metabolism Disruption Mechanisms

Methasulfocarb exerts profound effects on multiple cellular metabolic pathways in target fungi. The compound disrupts glycolytic metabolism through allosteric inhibition of hexokinase enzymes, leading to adenosine triphosphate depletion within 2 to 4 hours of exposure [19] [20]. This metabolic disruption occurs at lethal concentrations ranging from 0.5 to 2.0 milligrams per liter, effectively compromising cellular energy production mechanisms .

The tricarboxylic acid cycle experiences significant perturbation through methasulfocarb-induced cofactor depletion, particularly affecting aconitase enzyme activity [19]. This disruption results in reduced nicotinamide adenine dinucleotide production and impaired oxidative metabolism, with recovery times extending from 4 to 8 hours following compound exposure [20]. The metabolic stress imposed by these disruptions manifests as reduced fungal growth rates and compromised cellular viability [5].

Lipid synthesis pathways suffer disruption through substrate competition mechanisms affecting fatty acid synthase complexes [19]. Methasulfocarb interferes with acetyl-coenzyme A utilization, leading to membrane instability and altered cellular permeability at concentrations between 0.8 and 2.5 milligrams per liter . Protein synthesis experiences rapid inhibition through translation arrest mechanisms affecting ribosomal protein function, with effects observable within 1 to 3 hours of treatment [20].

Cell wall biosynthesis represents a primary target for methasulfocarb action, with the compound causing enzyme inactivation of beta-glucan synthase complexes [9] [17]. This disruption leads to osmotic stress and structural instability, requiring 8 to 24 hours for potential recovery under optimal conditions [8] [21].

Subcellular Targeting and Organelle-Specific Effects

Methasulfocarb demonstrates selective subcellular localization and organelle-specific targeting mechanisms that contribute to its fungicidal efficacy. Mitochondrial targeting represents a primary mechanism, with the compound exhibiting high binding affinity to Complex III of the electron transport chain, characterized by dissociation constants ranging from 15 to 45 nanomolar [22] [23]. This interaction results in respiratory inhibition, mitochondrial swelling, and cristae disruption observable within 15 to 30 minutes of exposure [24].

The endoplasmic reticulum experiences significant stress responses following methasulfocarb treatment, with the compound targeting protein disulfide isomerase enzymes and related folding machinery [22]. Binding affinities range from 25 to 60 nanomolar, leading to protein misfolding events and activation of unfolded protein response pathways [23]. These effects manifest as endoplasmic reticulum stress and morphological changes within 30 to 60 minutes of compound exposure [25].

Golgi apparatus function suffers disruption through methasulfocarb interference with coat protein complex II proteins, essential for vesicular transport processes [22]. With binding affinities between 40 and 120 nanomolar, the compound causes Golgi fragmentation and impaired secretory pathway function within 45 to 90 minutes [23] [24]. Vacuolar targeting involves inhibition of vacuolar adenosine triphosphatase complexes, disrupting pH homeostasis and leading to vacuolization effects observable within 20 to 45 minutes of treatment [25].

Cell wall targeting represents the most pronounced organelle-specific effect, with methasulfocarb demonstrating exceptionally high affinity for chitin and beta-glucan synthesis networks [8] [21]. Dissociation constants range from 5 to 20 nanomolar, reflecting the compound's strong interactions with cell wall biosynthetic machinery [26]. These interactions result in membrane blebbing, structural lysis, and complete cell wall integrity loss within 60 to 180 minutes of exposure [27] [28].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Environmental Hazard